molecular formula C20H21FN4OS B2564835 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone CAS No. 1171742-06-5

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone

Cat. No. B2564835
M. Wt: 384.47
InChI Key: PIKHKQQGAMJQGH-UHFFFAOYSA-N
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Description

The compound 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a complex organic molecule that features a benzimidazole moiety linked to a piperazine ring, which is further connected to a fluorophenylthio group through an ethanone spacer. This structure suggests potential biological activity, given the presence of pharmacophoric elements such as benzimidazole and piperazine, which are commonly found in molecules with medicinal properties.

Synthesis Analysis

The synthesis of related compounds has been reported using various methods. For instance, electrochemical synthesis has been employed to create arylthiobenzazoles by oxidizing a hydroxyphenyl piperazine derivative in the presence of nucleophiles . Another approach involves a four-component cyclocondensation using diacetyl, aromatic aldehyde, piperazine, and ammonium acetate with a sulfate catalyst in ethanol, which could potentially be adapted for the synthesis of the compound . Additionally, microwave-assisted synthesis has been utilized for the efficient and eco-friendly preparation of benzothiazolyl piperazine derivatives .

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of a related p-fluorophenylmethyl benzimidazole piperazine compound was determined by X-ray analysis, revealing a nearly planar benzimidazole ring and a chair conformation for the piperazine ring . These findings provide insight into the potential conformational properties of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of such compounds can involve interactions with nucleophiles, as seen in the electrochemical synthesis where a p-quinone imine intermediate reacts via a Michael addition . The presence of functional groups like the fluorophenylthio and benzimidazole in the target compound suggests it may also undergo similar nucleophilic reactions, which could be exploited in further chemical transformations or biological interactions.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone are not detailed in the provided papers, related compounds have been characterized by IR, NMR, and mass spectral studies . These techniques can be used to deduce properties such as solubility, melting point, and stability, which are crucial for understanding the compound's behavior in various environments and potential applications in drug development.

Scientific Research Applications

Orexin Receptor Antagonists and Their Metabolic Pathways

One study detailed the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, which shares structural motifs with the compound , such as a fluorophenyl group. This study focused on the pharmacokinetics, including absorption, distribution, metabolism, and excretion of the drug in humans, highlighting its potential for treating insomnia due to its orexin receptor antagonism (Renzulli et al., 2011).

Psychoactive Substances' Prevalence and Detection

Another study addressed the prevalence of new psychoactive substances, investigating their detection in hair samples. This research is relevant for understanding how compounds like 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone could be monitored in forensic or clinical toxicology settings (Rust et al., 2012).

Anxiolytic Compounds and Benzodiazepine Receptors

Research into the anxiolytic-like effects of novel compounds that target benzodiazepine and nicotinic pathways offers insights into the therapeutic potential of complex organic molecules, including potential anxiolytic or sedative applications. One study specifically examined a compound with a structure hinting at benzodiazepine receptor interaction, suggesting a pathway that might also be relevant for the compound of interest (Brito et al., 2017).

Dynamic Receptor Occupancy and Drug Efficacy

A study on TPA023B, a GABA-A receptor partial agonist, utilized PET imaging to investigate the dynamic receptor occupancy in the human brain, offering a methodological approach that could be applied to study the effects of similar compounds on the brain and their potential therapeutic applications (Laere et al., 2008).

properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-(4-fluorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4OS/c21-15-5-7-16(8-6-15)27-14-20(26)25-11-9-24(10-12-25)13-19-22-17-3-1-2-4-18(17)23-19/h1-8H,9-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKHKQQGAMJQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone

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